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Abstract
Vedaclidine is an experimental drug candidate with a unique pharmacological profile, acting as

a selective agonist at the M1 and M4 muscarinic acetylcholine receptors while simultaneously

exhibiting antagonist activity at the M2, M3, and M5 subtypes.[1][2][3] This mixed agonist-

antagonist profile has positioned Vedaclidine as a compound of interest for therapeutic

applications, particularly in the realm of analgesia where it has demonstrated potency greater

than morphine in preclinical models.[1] This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and pharmacological

characteristics of Vedaclidine, intended to serve as a valuable resource for researchers and

professionals in the field of drug development.

Chemical Structure and Identifiers
Vedaclidine, also known by its codenames LY-297,802 and NNC 11-1053, is a complex

heterocyclic molecule.[1] Its chemical identity is precisely defined by the following identifiers:
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Identifier Value

IUPAC Name
(3S)-3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-

azabicyclo[2.2.2]octane

SMILES String CCCCSC1=NSN=C1[C@@H]2CN3CCC2CC3

CAS Number 141575-50-0

Molecular Formula C₁₃H₂₁N₃S₂

Molecular Weight 283.45 g/mol [1]

ChEMBL ID CHEMBL136807

PubChem CID 9889093

Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its

pharmacokinetic and pharmacodynamic behavior. While comprehensive experimental data for

Vedaclidine's properties are not extensively published, the following table summarizes

available information.

Property Value

pKa Data not available

Aqueous Solubility Data not available

LogP (Predicted) 3.1[4]

Further experimental determination of pKa and aqueous solubility is recommended for

comprehensive formulation and development.

Pharmacological Properties
Vedaclidine's defining characteristic is its mixed agonist-antagonist activity at muscarinic

acetylcholine receptors. This section details its binding affinities and functional potencies at the

five receptor subtypes (M1-M5).
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Receptor Binding Affinities
Radioligand binding assays are employed to determine the affinity of a compound for its target

receptors, typically expressed as the inhibition constant (Ki). While specific Ki values for

Vedaclidine at all five muscarinic receptor subtypes are not readily available in the public

domain, it is reported to have high affinity for muscarinic receptors in brain homogenates.[2]

Quantitative Ki values from competitive binding assays are essential for a complete

understanding of Vedaclidine's receptor interaction profile.

Functional Activity
Functional assays measure the biological response elicited by a compound upon binding to its

receptor. Vedaclidine demonstrates a unique functional selectivity profile:

Agonist at M1 and M4 Receptors: Vedaclidine stimulates the activity of M1 and M4

receptors.[1][2][3]

Antagonist at M2, M3, and M5 Receptors: Vedaclidine blocks the activity of M2, M3, and M5

receptors.[1][2][3]

The following table summarizes the functional potency of Vedaclidine at the different

muscarinic receptor subtypes.

Receptor Subtype Activity Potency (EC₅₀/IC₅₀)

M1 Agonist Data not available

M2 Antagonist Data not available

M3 Antagonist Data not available

M4 Agonist Data not available

M5 Antagonist Data not available

EC₅₀ (half maximal effective concentration) for agonists and IC₅₀ (half maximal inhibitory

concentration) for antagonists are critical parameters for quantifying functional potency. Further

research is needed to establish these values for Vedaclidine.
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Signaling Pathways
Vedaclidine's pharmacological effects are mediated through the modulation of distinct

intracellular signaling cascades initiated by muscarinic receptor activation or blockade.

M1 and M4 Receptor Agonism
Activation of M1 and M4 receptors by Vedaclidine leads to the engagement of specific G

proteins and downstream signaling pathways.
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Vedaclidine's agonist activity at M1 and M4 receptors.

M2, M3, and M5 Receptor Antagonism
As an antagonist at M2, M3, and M5 receptors, Vedaclidine blocks the signaling pathways

normally initiated by acetylcholine.
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Vedaclidine's antagonist activity at M2, M3, and M5 receptors.

Experimental Protocols
The following sections outline generalized experimental protocols for assessing the binding and

functional activity of compounds like Vedaclidine at muscarinic receptors. Specific parameters

should be optimized for each experiment.

Radioligand Binding Assay (Competitive Inhibition)
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This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific

muscarinic receptor subtype.

Start

Prepare cell membranes expressing
the target muscarinic receptor subtype

Incubate membranes with a fixed concentration
of radioligand (e.g., [³H]-NMS) and

varying concentrations of Vedaclidine

Separate bound from free radioligand
via rapid filtration

Quantify radioactivity of bound radioligand
using liquid scintillation counting

Analyze data to determine the IC₅₀ value

Calculate the Ki value using the
Cheng-Prusoff equation

End

Click to download full resolution via product page

Workflow for a competitive radioligand binding assay.
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Materials:

Cell membranes expressing the human muscarinic receptor subtype of interest.

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

Unlabeled competitor (Vedaclidine).

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation fluid.

Procedure:

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the

radioligand, and a range of concentrations of Vedaclidine.

Equilibration: Incubate the plate at a specified temperature (e.g., room temperature) for a

sufficient time to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the

membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound

radioligand.

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the

Vedaclidine concentration. Fit the data to a sigmoidal dose-response curve to determine the

IC₅₀ value.

Ki Calculation: Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Functional Assay: Phosphoinositide (PI) Hydrolysis (for
M1, M3, M5)
This assay measures the agonist-induced accumulation of inositol phosphates, a downstream

signaling event of Gq/11-coupled receptors.

Start

Culture cells expressing the target
muscarinic receptor subtype (M1, M3, or M5)

Label cells with [³H]-myo-inositol

Stimulate cells with varying
concentrations of Vedaclidine

Lyse the cells and separate the
inositol phosphates by ion-exchange chromatography

Quantify the radioactivity of the
inositol phosphate fractions

Analyze data to determine the EC₅₀ value

End
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Click to download full resolution via product page

Workflow for a phosphoinositide hydrolysis assay.

Materials:

Cells expressing the human M1, M3, or M5 muscarinic receptor.

[³H]-myo-inositol.

Vedaclidine.

Cell lysis buffer.

Ion-exchange chromatography columns.

Scintillation fluid.

Procedure:

Cell Labeling: Incubate the cells with [³H]-myo-inositol for 24-48 hours to allow for its

incorporation into cellular phosphoinositides.

Stimulation: Treat the labeled cells with a range of concentrations of Vedaclidine for a

specific time period.

Lysis and Separation: Lyse the cells and separate the water-soluble inositol phosphates from

the lipids using ion-exchange chromatography.

Quantification: Elute the different inositol phosphate fractions and measure their radioactivity

using a scintillation counter.

Data Analysis: Plot the amount of inositol phosphate produced against the logarithm of the

Vedaclidine concentration. Fit the data to a sigmoidal dose-response curve to determine the

EC₅₀ value.

Functional Assay: cAMP Accumulation (for M2, M4)
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This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled

receptor activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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